

Application Notes and Protocols for Intraperitoneal (IP) Injection of JHU37152

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Compound of Interest

Compound Name: JHU37152

Cat. No.: B8140551

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Introduction

JHU37152 is a novel, high-potency Designer Receptors Exclusively Activated by Designer Drugs (DREADD) agonist with excellent brain penetrance, making it a valuable tool for in vivo chemogenetic manipulation of neuronal activity.[1][2][3] It exhibits high affinity for both hM3Dq (activating) and hM4Di (inhibiting) DREADDs, allowing for precise control of neural circuits.[2] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of **JHU37152** in rodents, along with relevant quantitative data and a workflow diagram for a typical chemogenetics experiment.

Mechanism of Action

JHU37152 acts as a potent agonist at engineered muscarinic receptors (DREADDs) that are unresponsive to the endogenous ligand acetylcholine. By binding to these receptors, **JHU37152** can selectively activate or inhibit neuronal populations that have been genetically modified to express these DREADDs. This allows for remote and reversible control of neural activity, providing a powerful method to investigate the function of specific circuits in behaving animals.

Quantitative Data

The following tables summarize key quantitative data regarding the in vivo application of **JHU37152**.

Table 1: In Vivo Efficacy of **JHU37152**

Species	DREADD Type	Dosage Range (IP)	Observed Effect	Reference
Mouse	D1-hM3Dq, D1-hM4Di	0.01 - 1 mg/kg	Potent inhibition of locomotor activity	[1][2]
Rat	hM3Dq in TH-expressing neurons	0.01 - 0.3 mg/kg	Robust and selective increases in hM3Dq-stimulated locomotion	[2]

Table 2: Pharmacokinetic and Occupancy Data for **JHU37152** (0.1 mg/kg IP in Mice)

Time Point	Brain Concentration (ng/g)	Serum Concentration (ng/mL)	Brain/Serum Ratio	Striatal DREADD Occupancy	Reference
30 min	~16	~2	~8	15-20%	[1][4][5]

Table 3: DREADD Occupancy of JHU37160 (a related compound, 0.1 mg/kg IP)

Species	Brain Region	DREADD Type	Occupancy	Reference
Rat	Cortex	hM4Di	~80%	[1][4]

Experimental Protocols

Materials

- **JHU37152** hydrochloride

- Vehicle:
 - 5% Dimethyl sulfoxide (DMSO) in sterile saline (0.9% NaCl)
 - Sterile saline (0.9% NaCl)
- Sterile syringes (1 mL) and needles (25-27 gauge)
- Animal scale
- Appropriate personal protective equipment (PPE)

Protocol for Preparation of JHU37152 Solution

- Calculate the required amount of **JHU37152**: Determine the total volume of injection solution needed based on the number of animals and the desired injection volume (typically 5-10 mL/kg body weight).
- Prepare the vehicle: If using 5% DMSO in saline, prepare the vehicle by aseptically mixing the appropriate volumes of DMSO and sterile saline.
- Dissolve **JHU37152**:
 - Weigh the calculated amount of **JHU37152** powder.
 - Add the powder to the chosen vehicle.
 - Vortex or sonicate the solution until the **JHU37152** is completely dissolved. Ensure there are no visible particulates.
- Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

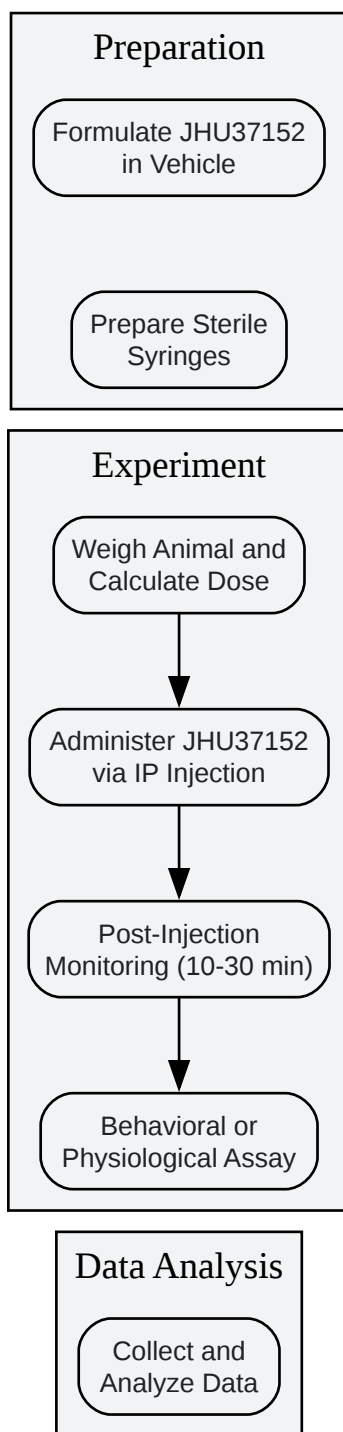
Protocol for Intraperitoneal (IP) Injection in Mice

- Animal Handling and Restraint:
 - Weigh the mouse to accurately calculate the injection volume.

- Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The head should be tilted slightly downwards. This position allows the abdominal organs to fall away from the injection site.
- Injection Site Identification:
 - The preferred injection site is the lower right or left quadrant of the abdomen. This avoids the cecum, bladder, and other vital organs.
- Injection Procedure:
 - Draw the calculated volume of the **JHU37152** solution into a sterile 1 mL syringe with a 25-27 gauge needle.
 - Insert the needle at a 15-20 degree angle into the identified injection site. The needle should penetrate the skin and the abdominal wall.
 - Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe hub, withdraw the needle and inject at a different site with a new sterile needle.
 - Slowly depress the plunger to inject the solution into the peritoneal cavity.
 - Withdraw the needle and return the mouse to its home cage.
- Post-Injection Monitoring:
 - Monitor the animal for at least 30 minutes post-injection for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulties.
 - Behavioral testing is typically initiated 10-30 minutes after IP injection.[\[6\]](#)[\[7\]](#)

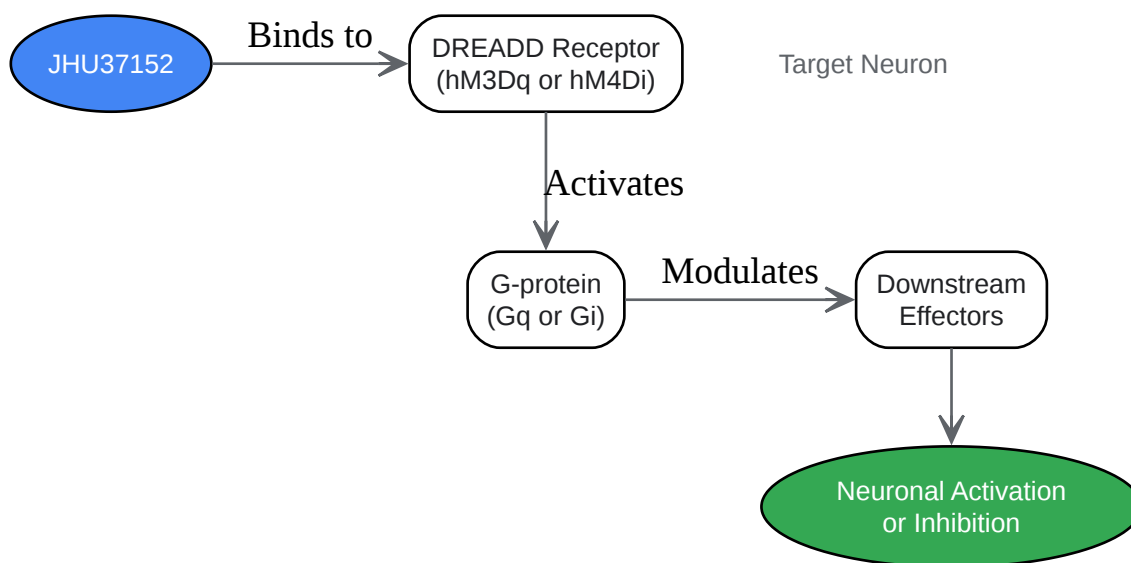
Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for a chemogenetics study using **JHU37152** and the general signaling pathway of DREADD activation.



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Caption: Experimental workflow for in vivo chemogenetics.



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Caption: Simplified DREADD signaling pathway.

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